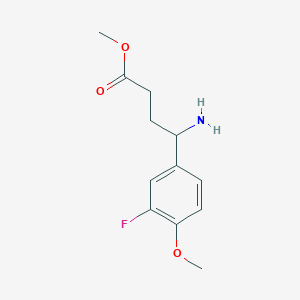
Methyl 4-amino-4-(3-fluoro-4-methoxyphenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-4-(3-fluoro-4-methoxyphenyl)butanoate is an organic compound with the molecular formula C12H16FNO3 It is a derivative of butanoic acid and contains functional groups such as an amino group, a methoxy group, and a fluoro-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(3-fluoro-4-methoxyphenyl)butanoate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-4-methoxybenzaldehyde.
Aldol Condensation: The benzaldehyde derivative undergoes aldol condensation with a suitable ketone to form an intermediate.
Reduction: The intermediate is then reduced to form the corresponding alcohol.
Amination: The alcohol undergoes amination to introduce the amino group.
Esterification: Finally, the compound is esterified to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-(3-fluoro-4-methoxyphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 4-amino-4-(3-fluoro-4-methoxyphenyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-amino-4-(3-fluoro-4-methoxyphenyl)butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-4-(3-chloro-4-methoxyphenyl)butanoate
- Methyl 4-amino-4-(3-bromo-4-methoxyphenyl)butanoate
- Methyl 4-amino-4-(3-iodo-4-methoxyphenyl)butanoate
Uniqueness
Methyl 4-amino-4-(3-fluoro-4-methoxyphenyl)butanoate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and alter its interactions with molecular targets compared to its chloro, bromo, or iodo analogs.
Properties
Molecular Formula |
C12H16FNO3 |
|---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
methyl 4-amino-4-(3-fluoro-4-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H16FNO3/c1-16-11-5-3-8(7-9(11)13)10(14)4-6-12(15)17-2/h3,5,7,10H,4,6,14H2,1-2H3 |
InChI Key |
UOQDUBPPHAIWPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCC(=O)OC)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















